
5-AMINO-1-PHENYL-3,3-BIS(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRAZOL-4-YL CYANIDE
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Overview
Description
5-Amino-1-phenyl-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazol-4-yl cyanide: is a chemical compound with the molecular formula C₁₂H₈F₆N₄ It is known for its unique structure, which includes a pyrazole ring substituted with amino, phenyl, and cyanide groups, as well as two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-phenyl-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazol-4-yl cyanide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a β-diketone, followed by the introduction of the cyanide group. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cyanide group, converting it to an amine or other functional groups.
Substitution: The phenyl ring and the pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound may be used in the development of advanced materials, such as polymers with unique properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism by which 5-amino-1-phenyl-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazol-4-yl cyanide exerts its effects depends on its application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The presence of trifluoromethyl groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
- 1-Phenyl-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazol-4-yl cyanide
- 5-Amino-1-phenyl-3,3-dimethyl-2,3-dihydro-1H-pyrazol-4-yl cyanide
Uniqueness: The presence of both amino and cyanide groups, along with two trifluoromethyl groups, makes 5-amino-1-phenyl-3,3-bis(trifluoromethyl)-2,3-dihydro-1H-pyrazol-4-yl cyanide unique. These functional groups contribute to its reactivity and potential applications in various fields. The trifluoromethyl groups, in particular, enhance its stability and lipophilicity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-amino-2-phenyl-5,5-bis(trifluoromethyl)-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N4/c13-11(14,15)10(12(16,17)18)8(6-19)9(20)22(21-10)7-4-2-1-3-5-7/h1-5,21H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLGPAPUUKSHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(N2)(C(F)(F)F)C(F)(F)F)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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